![molecular formula C13H14N4OS B6491207 N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1358205-84-1](/img/structure/B6491207.png)

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

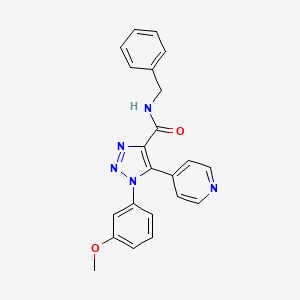

The compound “N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives are known to have diverse physicochemical parameters .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide:

Pharmacological Activity

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide: has shown significant pharmacological activity, particularly as an antagonist of the vanilloid receptor 1 (TRPV1) and a modulator of the insulin-like growth factor 1 receptor (IGF-1R). These properties make it a potential candidate for developing treatments for pain management and metabolic disorders .

Enzyme Inhibition

This compound is known to inhibit a wide range of enzymes, including phosphodiesterase type 5 (PDE5), isocitrate dehydrogenase 1 (IDH1), endothelin-converting enzyme 1 (ECE-1), and vascular adhesion protein 1 (VAP-1). These inhibitory activities suggest its potential use in treating cardiovascular diseases, cancer, and inflammatory conditions .

Antioxidant Properties

Research has demonstrated that N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide possesses antioxidative properties. This makes it a valuable compound in the development of therapies aimed at reducing oxidative stress, which is implicated in various chronic diseases such as neurodegenerative disorders and cardiovascular diseases .

Antibacterial Activity

The compound has exhibited antibacterial properties, making it a promising candidate for the development of new antibiotics. Its ability to inhibit bacterial growth can be leveraged to combat antibiotic-resistant strains, which is a growing concern in medical research .

Cell Cycle Regulation

Studies have shown that N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide can affect cell cycle regulation. This property is particularly useful in cancer research, as it can potentially be used to develop treatments that control the proliferation of cancer cells by targeting specific phases of the cell cycle .

Anti-inflammatory Effects

The compound’s ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. By inhibiting key enzymes and receptors involved in inflammation, it can help reduce symptoms and progression of conditions such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

Given its antioxidative and anti-inflammatory properties, N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide is being explored for its neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and inflammation, offering potential therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Potential in Metabolic Disorders

The modulation of the insulin-like growth factor 1 receptor (IGF-1R) by this compound indicates its potential in treating metabolic disorders such as diabetes and obesity. By influencing metabolic pathways, it can help regulate glucose levels and improve insulin sensitivity .

Mechanism of Action

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

This can result in a variety of downstream effects, depending on the specific target and the context in which the interaction occurs .

Biochemical Pathways

Given the known targets of similar compounds, it is likely that this compound affects pathways related to the activity of the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and the enzymes it is known to inhibit .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely has a variety of effects at the molecular and cellular level, depending on its specific targets and the context in which it is acting .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c18-12(11-4-3-7-19-11)16-10-8-14-13(15-9-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKPIBXBRDVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)

![N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B6491141.png)

![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)

![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6491185.png)

![N4-(4-fluorophenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6491209.png)

![N-(3-acetamidophenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6491229.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6491231.png)

![2-fluoro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide](/img/structure/B6491242.png)